molecular formula C4H5NO2S2 B153586 thiophene-2-sulfonamide CAS No. 6339-87-3

thiophene-2-sulfonamide

Cat. No.: B153586
CAS No.: 6339-87-3
M. Wt: 163.2 g/mol
InChI Key: KTFDYVNEGTXQCV-UHFFFAOYSA-N
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Description

Thiophene sulfonamide is a compound that combines the structural features of thiophene and sulfonamide. Thiophene is a five-membered aromatic ring containing one sulfur atom, while sulfonamide is a functional group characterized by the presence of a sulfonyl group attached to an amine. Thiophene sulfonamides are known for their significant biological activities and are widely studied for their potential therapeutic applications, particularly as inhibitors of carbonic anhydrase enzymes .

Mechanism of Action

Mode of Action

Thiophene-2-sulfonamide acts as a potent inhibitor of hCA-I and hCA-II . It binds to these enzymes, preventing them from catalyzing the reversible hydration of carbon dioxide . The compound exhibits noncompetitive inhibitory properties, meaning it binds to a site other than the active site of the enzymes . The sulfonamide and thiophene moieties of the compound play a significant role in this inhibition .

Biochemical Pathways

The inhibition of carbonic anhydrases by this compound affects several biochemical pathways. These enzymes play a role in various physiological processes, including respiration, bone resorption, and the formation of aqueous humor in the eye . By inhibiting these enzymes, this compound can potentially influence these processes.

Pharmacokinetics

They are primarily excreted unchanged in the urine .

Result of Action

The inhibition of carbonic anhydrases by this compound can lead to a decrease in the production of bicarbonate ions and protons, which can affect pH balance and fluid regulation in the body . This can potentially lead to therapeutic effects in conditions such as glaucoma, epilepsy, and altitude sickness .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its ability to bind to carbonic anhydrases . Additionally, the presence of other substances that bind to carbonic anhydrases could affect the efficacy of this compound .

Biochemical Analysis

Biochemical Properties

Thiophene-2-sulfonamide has been shown to interact with carbonic anhydrase I and II isoenzymes (hCA-I and hCA-II), which are isolated from human erythrocytes . The compound exhibits potent inhibitory effects on both isoenzymes at very small concentrations .

Cellular Effects

The effects of this compound on cells are primarily related to its inhibitory action on carbonic anhydrase isoenzymes. These enzymes play crucial roles in various cellular processes, including pH regulation and electrolyte balance . By inhibiting these enzymes, this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with carbonic anhydrase isoenzymes. The compound inhibits these enzymes by interacting out of the catalytic active site . The sulfonamide and thiophene moieties of the compound play a significant role in the inhibition of the enzymes .

Dosage Effects in Animal Models

Information on the effects of this compound at different dosages in animal models is currently limited. Sulfonamides, a class of drugs to which this compound belongs, are generally administered every 6 to 24 hours to control systemic infections due to susceptible bacteria in most species .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly defined in the available literature. As a sulfonamide, it is likely to interact with enzymes or cofactors in the body, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiophene sulfonamides can be synthesized through various methods. One common approach involves the direct synthesis from thiols and amines via oxidative coupling. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, making it efficient and environmentally friendly . Another method involves the sulfonation of thiophene using concentrated sulfuric acid to produce thiophene-2-sulfonic acid, which can then be converted to thiophene sulfonamide .

Industrial Production Methods: Industrial production of thiophene sulfonamides often involves large-scale oxidative coupling reactions. The use of readily available low-cost commodity chemicals such as thiols and amines makes this method economically viable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Thiophene sulfonamides undergo various chemical reactions, including:

    Oxidation: Thiophene sulfonamides can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert sulfonamides to sulfenamides or sulfinamides.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2S2/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFDYVNEGTXQCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80212801
Record name 2-Thiophenesulfonamide
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Molecular Weight

163.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6339-87-3
Record name 2-Thiophenesulfonamide
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Record name 2-Thiophenesulfonamide
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Record name 2-Thiophenesulfonamide
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Record name 2-Thiophenesulfonamide
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Synthesis routes and methods I

Procedure details

4-biphenylsulfonamide was prepared according to the procedure for thiophene-2-sulfonamide YG1-030 except using 4-biphenylsulfonyl chloride, which afforded the title compound 642.2 mg (90.6%) as a white solid, m.p.: 223-225° C.
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90.6%

Synthesis routes and methods II

Procedure details

4-nitrobenzenesulfonamide was prepared according to the procedure for thiophene-2-sulfonamide YG1-030 except using 4-nitrobenzenesulfonyl chloride, which afforded the title compound 1.953 g (96.6%) as a pale yellow solid, m.p.: 178-180° C. 1H-NMR, 400 MHz, d6-DMSO, δ (ppm): 8.40 (d, J=8.6 Hz, 2H), 8.04 (d, J=8.6 Hz, 2H), 7.72 (br, 2H). HRMS (ESI-ve) m/z calculated for C6H6N2O4S (M−H)− 200.9976. Found 200.9986.
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96.6%

Synthesis routes and methods III

Procedure details

5-chlorothiophene-2-sulfonamide was prepared according to the procedure for thiophene-2-sulfonamide YG1-030 except using 4-biphenylsulfonyl chloride, which afforded the title compound 932.5 mg (94.4%) as a white solid, m.p.: 110-112° C.
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94.4%

Synthesis routes and methods IV

Procedure details

365.3 mg thiophene-2-sulfonyl chloride was dissolved in 5 ml THF, to which at 0° C. was added 1.7 ml NH3 solution drop wise. The resulting mixture was stirred at r.t. for 2 hrs and acidified with conc. HCl at 0° C. to pH=˜2. The organic solvent was removed via rotavap and the aqueous suspension was extracted with ethyl acetate. The extract was combined and washed with saturated NaHCO3 solution, water and brine. Dried over Na2SO4, the organic phase was filtered and the filtrate was concentrated affording the title compound 212 mg (65%) as a white solid, m.p.: 137-139° C.
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365.3 mg
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65%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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